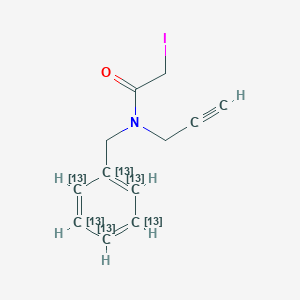
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is a compound of interest in various scientific fields due to its unique isotopic labeling and potential applications. The compound features a cyclohexatrienylmethyl group labeled with carbon-13 isotopes, an iodine atom, and a prop-2-ynylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide typically involves multiple steps, starting with the preparation of the isotopically labeled cyclohexatrienylmethyl precursor. This precursor is then subjected to iodination and subsequent coupling with prop-2-ynylacetamide under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction can produce reduced forms, and substitution reactions can result in various substituted analogs.
Applications De Recherche Scientifique
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide has several scientific research applications:
Chemistry: Used as a labeled compound in reaction mechanism studies and isotopic labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the synthesis of advanced materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for detailed tracking of the compound’s behavior in biological systems, providing insights into its metabolic fate and interactions. The iodine atom and prop-2-ynylacetamide moiety contribute to its reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodoacetamide
- N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-bromo-N-prop-2-ynylacetamide
- N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-chloro-N-prop-2-ynylacetamide
Uniqueness
N-((1,2,3,4,5,6-13C6)Cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide is unique due to its specific isotopic labeling, which allows for precise tracking in scientific studies
Propriétés
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienylmethyl)-2-iodo-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2/i3+1,4+1,5+1,6+1,7+1,11+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYGXAXEAIMJW-GKZPYVRYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CC=C1)C(=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN(C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C(=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
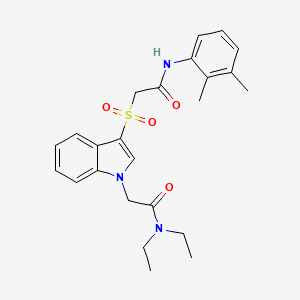

![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)
![2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)
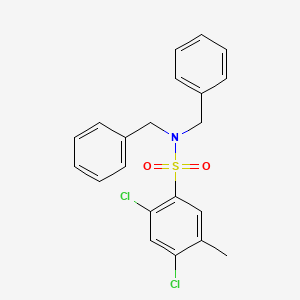
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-hydroxypiperidin-1-yl)ethyl]ethanediamide](/img/structure/B2547981.png)
![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)

![1-(ethanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2547984.png)

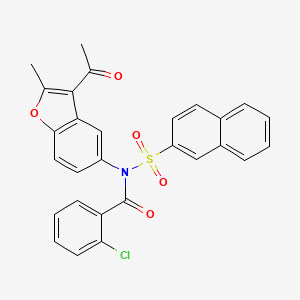
![1-(4-(((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one](/img/structure/B2547988.png)
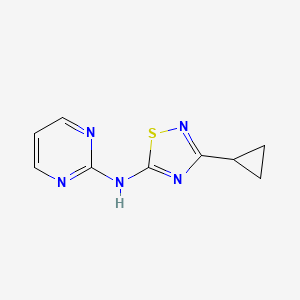
![3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(3-methoxyphenyl)-3-[(thiophen-2-yl)methyl]thiourea](/img/structure/B2547990.png)
